molecular formula C17H18ClN3O B2555065 (4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone CAS No. 385407-87-4

(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone

Cat. No.: B2555065
CAS No.: 385407-87-4
M. Wt: 315.8
InChI Key: OCHBVKLEMQBMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone is a compound that belongs to the class of piperazines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The compound has been studied for its anxiolytic properties in lipopolysaccharide (LPS) induced anxiety models . It appears to act as a 5-HT3 receptor antagonist, potentially modulating serotonergic transmission . In studies, it has been shown to reverse LPS-induced behavioral changes and increase levels of serotonin in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone typically involves the reaction of 4-benzylpiperazine with 6-chloropyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyridine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylpiperazin-1-yl)(6-fluoropyridin-3-yl)methanone
  • (4-Benzylpiperazin-1-yl)(6-bromopyridin-3-yl)methanone
  • (4-Benzylpiperazin-1-yl)(6-iodopyridin-3-yl)methanone

Uniqueness

(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications. Additionally, the combination of the benzylpiperazine and chloropyridine moieties may confer specific pharmacological properties that are distinct from other similar compounds .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-16-7-6-15(12-19-16)17(22)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHBVKLEMQBMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.